Pentafluoroethyl vs. Trifluoromethyl Ketone: GVIA iPLA₂ Inhibitory Potency Gain
The pentafluoroethyl ketone functionality, as present in the target compound, confers superior inhibitory potency against human GVIA iPLA₂ compared to the corresponding trifluoromethyl ketone analog. In direct head-to-head comparison using mixed micelle-based assays, the pentafluoroethyl ketone FKGK11 (compound 10a) exhibited an XI(50) of 0.0073 ± 0.0007, while the analogous trifluoromethyl ketone 8 showed an XI(50) of 0.0096 ± 0.0008—representing a 1.3-fold improvement in potency [1]. The target compound, bearing a pentafluoroethyl ketone moiety, is expected to exhibit this potency advantage over any trifluoromethyl-substituted analog such as 2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanone.
| Evidence Dimension | GVIA iPLA₂ inhibitory potency (XI(50), mole fraction) |
|---|---|
| Target Compound Data | XI(50) ≈ 0.0073 (class-level inference from pentafluoroethyl ketone 10a) |
| Comparator Or Baseline | Trifluoromethyl ketone analog (compound 8): XI(50) = 0.0096 ± 0.0008 |
| Quantified Difference | 1.3-fold lower XI(50) for pentafluoroethyl vs. trifluoromethyl (0.0073 vs. 0.0096) |
| Conditions | Mixed micelle assay; 0.091 mole fraction inhibitor; human recombinant GVIA iPLA₂; 1,2-dipalmitoyl-sn-glycero-3-phosphocholine substrate |
Why This Matters
Procurement of the pentafluoroethyl ketone over the trifluoromethyl analog provides a 1.3-fold potency advantage for GVIA iPLA₂ inhibition assays, directly impacting dose-response sensitivity in enzymatic screening campaigns.
- [1] Baskakis C, Magrioti V, Cotton N, Stephens D, Constantinou-Kokotou V, Dennis EA, Kokotos G. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes. J Med Chem. 2008;51(24):8027-8037. Table 1; XI(50) values for compounds 8 and 10a. View Source
